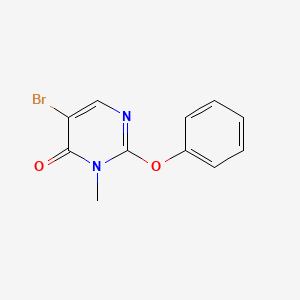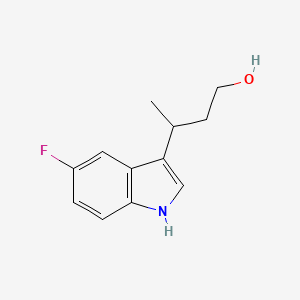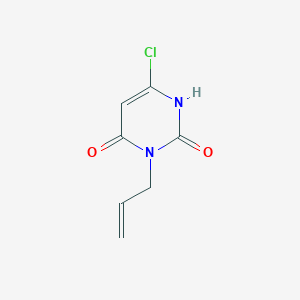
2,3-Dimethoxybenzyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxybenzyl methanesulfonate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with two methoxy groups and a methanesulfonate group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzyl methanesulfonate typically involves the reaction of 2,3-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxybenzyl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzyl compounds.
Applications De Recherche Scientifique
2,3-Dimethoxybenzyl methanesulfonate is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 2,3-dimethoxybenzyl methanesulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methanesulfonate group makes it a good leaving group, facilitating substitution reactions.
Molecular Targets and Pathways:
Enzymes: It can inhibit or activate certain enzymes by binding to their active sites.
Metabolic Pathways: It may interfere with or modulate specific metabolic pathways, affecting the synthesis or breakdown of biomolecules.
Comparaison Avec Des Composés Similaires
2,4-Dimethoxybenzyl methanesulfonate: Similar structure but with methoxy groups at different positions on the benzene ring.
3,4-Dimethoxybenzyl methanesulfonate: Another positional isomer with methoxy groups at different positions.
Benzyl methanesulfonate: A simpler compound without methoxy groups.
Uniqueness: 2,3-Dimethoxybenzyl methanesulfonate is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity compared to its isomers and related compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14O5S |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
(2,3-dimethoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14O5S/c1-13-9-6-4-5-8(10(9)14-2)7-15-16(3,11)12/h4-6H,7H2,1-3H3 |
Clé InChI |
CXDSJKAOPRXIBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


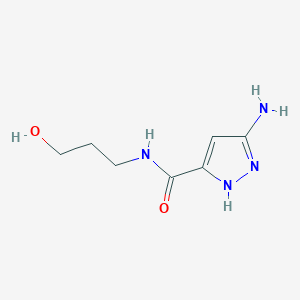
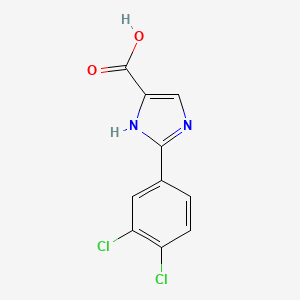
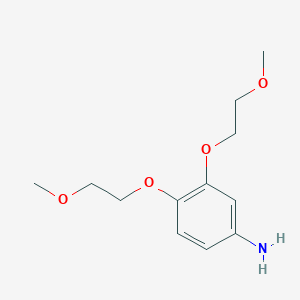


![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)
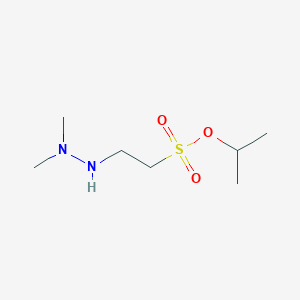
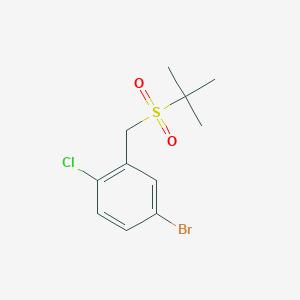

![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)
